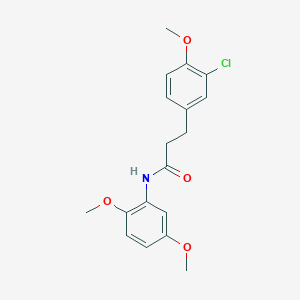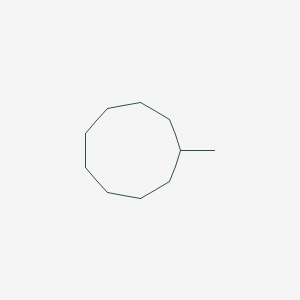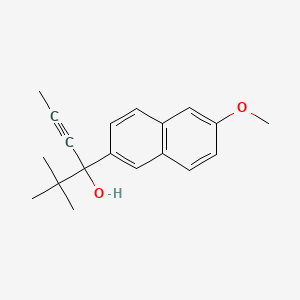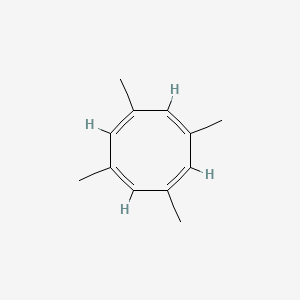
Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 2-chlorophenyl group and two 2-methylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2-chloroaniline with isobutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically isolated and purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)urea oxide.
Reduction: Formation of reduced derivatives such as N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)amine.
Substitution: Formation of substituted derivatives such as N’-(2-aminophenyl)-N,N-bis(2-methylpropyl)urea.
Applications De Recherche Scientifique
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N’-(2-bromophenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2-fluorophenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2-methylphenyl)-N,N-bis(2-methylpropyl)-
Uniqueness
Urea, N’-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82744-80-7 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Clé InChI |
ZKWHIHJKUJWALJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)


![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)





![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)


